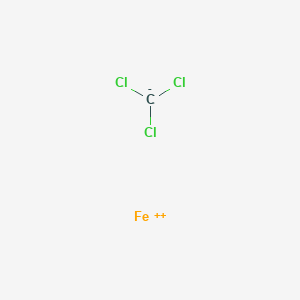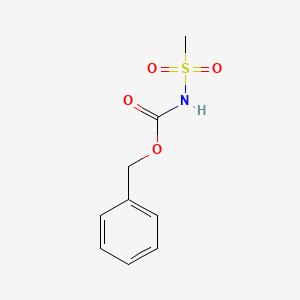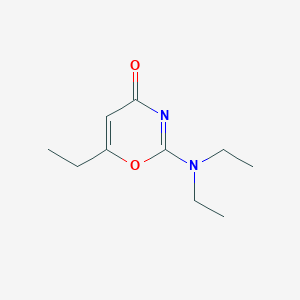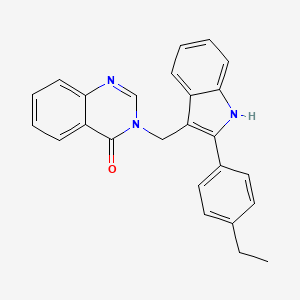![molecular formula C10H22OSn B14375471 Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane CAS No. 89358-33-8](/img/structure/B14375471.png)
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to carbon atoms. These compounds have diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane typically involves the reaction of trimethyltin chloride with an appropriate allylic alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the deprotonation of the alcohol and subsequent nucleophilic attack on the tin center.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tin oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin species.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and corresponding alcohols or ketones.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
Scientific Research Applications
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}silane: Similar structure but with silicon instead of tin.
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}germane: Similar structure but with germanium instead of tin.
Uniqueness
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane is unique due to the presence of the tin atom, which imparts distinct chemical and physical properties. The tin atom can participate in various reactions that are not possible with silicon or germanium analogs, making it valuable for specific applications in synthesis and materials science.
Properties
CAS No. |
89358-33-8 |
|---|---|
Molecular Formula |
C10H22OSn |
Molecular Weight |
276.99 g/mol |
IUPAC Name |
trimethyl(1-propan-2-yloxybut-3-en-2-yl)stannane |
InChI |
InChI=1S/C7H13O.3CH3.Sn/c1-4-5-6-8-7(2)3;;;;/h4-5,7H,1,6H2,2-3H3;3*1H3; |
InChI Key |
DZDYJLADRQMGJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(C=C)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


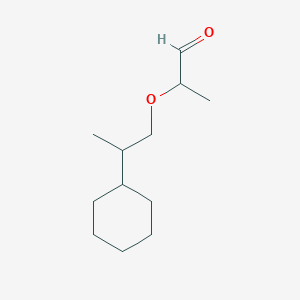

![1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14375412.png)

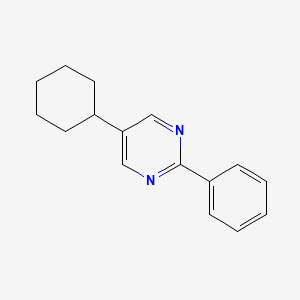

![1,1'-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene)](/img/structure/B14375430.png)
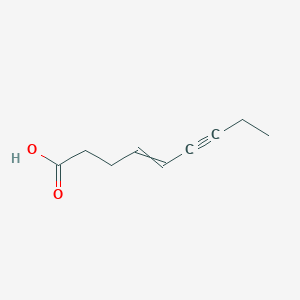
![4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14375442.png)
![[(2'-Methyl[1,1'-biphenyl]-2-yl)methylene]bis(trimethylsilane)](/img/structure/B14375450.png)
